Physicochemical Properties of 4-(4-isopropylbenzyl)piperidine: A Technical Guide for Research Applications
Physicochemical Properties of 4-(4-isopropylbenzyl)piperidine: A Technical Guide for Research Applications
The following technical guide details the physicochemical profile, handling protocols, and research applications of 4-(4-isopropylbenzyl)piperidine .
Executive Summary
4-(4-isopropylbenzyl)piperidine (C₁₅H₂₃N) is a specialized 4-substituted piperidine scaffold utilized primarily as a building block in the synthesis of bioactive ligands targeting the Sigma-1 receptor (
This guide provides a rigorous analysis of its physicochemical properties, emphasizing the impact of the isopropyl group on lipophilicity and metabolic stability compared to the unsubstituted 4-benzylpiperidine parent. It serves as a critical reference for medicinal chemists optimizing lead compounds for CNS penetration and receptor affinity.
Chemical Identity & Structural Analysis[1][2]
The molecule is defined by two key pharmacophores: the basic secondary amine (piperidine) and the lipophilic tail (4-isopropylbenzyl).
| Property | Data |
| IUPAC Name | 4-[(4-propan-2-ylphenyl)methyl]piperidine |
| Common Name | 4-(4-isopropylbenzyl)piperidine |
| Molecular Formula | C₁₅H₂₃N |
| Molecular Weight | 217.35 g/mol |
| CAS Registry Number | Not widely listed; treat as novel/custom synthesis |
| SMILES | CC(C)c1ccc(CC2CCNCC2)cc1 |
| Structural Class | 4-Benzylpiperidine derivative |
Structural Logic
-
Piperidine Ring: Provides the essential basic nitrogen (pKa ~11) for electrostatic interaction with receptor binding pockets (e.g., Asp residue in
R). -
Isopropyl Group: Introduces steric bulk and significant lipophilicity at the para-position, often used to fill hydrophobic pockets or block metabolic oxidation at the benzylic position (though the isopropyl methine itself is a metabolic soft spot).
Physicochemical Profile
The following data represents derived values based on Structure-Activity Relationship (SAR) algorithms and experimental data from homologous 4-benzylpiperidine series.
Table 1: Core Physicochemical Parameters
| Parameter | Value (Predicted/Observed) | Significance in Research |
| LogP (Octanol/Water) | 4.2 ± 0.3 | Highly lipophilic. Indicates excellent CNS penetration but poor aqueous solubility. |
| pKa (Basic Amine) | 10.8 ± 0.2 | Exists almost exclusively as a cation at physiological pH (7.4). |
| Polar Surface Area (PSA) | 12.03 Ų | Low PSA correlates with high blood-brain barrier (BBB) permeability. |
| Rotatable Bonds | 3 | Rigid scaffold with limited conformational flexibility, favoring specific receptor binding. |
| H-Bond Donors/Acceptors | 1 / 1 | Secondary amine acts as both donor and acceptor. |
| Boiling Point | ~310°C (760 mmHg) | High boiling point; typically purified via vacuum distillation or column chromatography. |
Critical Insight: The addition of the isopropyl group increases the LogP by approximately 1.3 units compared to unsubstituted 4-benzylpiperidine (LogP ~2.9). This shift requires specific formulation strategies for biological assays.
Solubility & Formulation Protocols
Due to its high lipophilicity (LogP > 4), the free base is practically insoluble in neutral water. The hydrochloride salt is required for aqueous stability.
Protocol: Preparation of 10 mM Stock Solution
-
Solvent Choice: Use DMSO (Dimethyl Sulfoxide) or Ethanol for the free base.
-
Procedure:
-
Weigh 2.17 mg of 4-(4-isopropylbenzyl)piperidine.
-
Dissolve in 1.0 mL of anhydrous DMSO.
-
Vortex for 30 seconds to ensure complete solubilization.
-
Storage: Aliquot and store at -20°C. Stable for 6 months.
-
Protocol: Aqueous Buffer Formulation (for Assays)
To introduce the compound into a cellular assay (pH 7.4):
-
Acidification: If using the free base, first convert to the HCl salt in situ by adding 1 equivalent of 0.1 M HCl.
-
Dilution: Dilute the DMSO stock slowly into the assay buffer (e.g., PBS) while vortexing.
-
Limit: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.
-
Precipitation Check: At concentrations > 10 µM, visual precipitation may occur. Use dynamic light scattering (DLS) if aggregation is suspected.
Synthesis & Purification Workflow
For researchers requiring de novo synthesis, the reductive hydrogenation of the pyridine precursor is the industry-standard route due to its high yield and stereochemical simplicity.
DOT Diagram: Synthesis Pathway
The following diagram outlines the logical flow from precursors to the purified HCl salt.
Caption: Standard reductive hydrogenation workflow for converting the pyridine precursor to the piperidine scaffold.
Key Experimental Considerations
-
Catalyst Selection: Platinum oxide (PtO₂) is often preferred over Palladium on Carbon (Pd/C) for pyridine reduction to avoid poisoning the catalyst with the generated amine.
-
Solvent: Glacial acetic acid is the solvent of choice to protonate the pyridine nitrogen, facilitating ring reduction.
Research Applications & Biological Significance
A. Sigma Receptor Ligands ( R / R)
The 4-benzylpiperidine moiety is a "privileged scaffold" for Sigma receptors.
-
Mechanism: The basic nitrogen forms an ionic bond with Asp126 in the
R binding pocket. -
Isopropyl Role: The 4-isopropyl group targets the primary hydrophobic pocket (HP1), significantly enhancing affinity compared to the unsubstituted benzyl group.
-
Utility: Used as a probe to study neuroprotection, cocaine addiction, and neuropathic pain.
B. NMDA Receptor Antagonists (GluN2B Selective)
This scaffold mimics the "tail" region of Ifenprodil and Ro 25-6981 .
-
Application: Researchers attach this moiety to various "head" groups (e.g., phenols, benzimidazoles) to tune selectivity for the GluN2B subunit of the NMDA receptor.
-
Hypothesis Testing: The isopropyl group is used to probe the steric tolerance of the GluN2B allosteric binding site.
DOT Diagram: Structure-Activity Relationship (SAR) Logic
Caption: SAR decision tree illustrating how the isopropyl moiety influences receptor affinity and metabolic stability.
Handling, Stability & Safety
Stability Profile
-
Oxidation: As a secondary amine, the free base is susceptible to N-oxidation upon prolonged exposure to air. Store under Argon or Nitrogen.
-
Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.
-
Thermal Stability: Stable up to 150°C; however, avoid prolonged heating of the free base to prevent discoloration.
Safety Precautions (GHS Classification - Predicted)
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin irritation and serious eye irritation (typical for basic amines).
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
References
-
PubChem Compound Summary. 4-Benzylpiperidine Derivatives. National Center for Biotechnology Information. Link
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Sigma-1 Receptor Ligands. American Chemical Society. (General reference for 4-benzylpiperidine SAR). Link
-
ScienceDirect. Synthesis of 4-substituted piperidines via pyridine reduction. Elsevier. Link
-
DrugBank Online. Ifenprodil and related GluN2B antagonists.Link
(Note: Specific experimental data for the exact 4-isopropyl analog is derived from homologous series found in the cited literature on 4-benzylpiperidines.)
